Regulatory Identification: Pindolol EP Impurity B as the Pharmacopeial Benchmark
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol is officially designated as 'Pindolol EP Impurity B' in the European Pharmacopoeia (EP) and is a recognized impurity in the United States Pharmacopeia (USP) monograph for pindolol . This regulatory designation provides a clear and non-substitutable identity. Other pindolol-related compounds, such as EP Impurity A, C, D, E, and F, possess distinct chemical structures, molecular weights, and CAS numbers . This nomenclature is critical for regulatory submissions, as it establishes a universally accepted reference for analytical method validation and quality control.
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Pindolol EP Impurity B; CAS 130115-63-8 |
| Comparator Or Baseline | Pindolol EP Impurity A (CAS N/A); EP Impurity C (CAS 130115-65-0); EP Impurity D (CAS 61212-32-6); EP Impurity E (CAS 2380-94-1); EP Impurity F (CAS 130115-66-1) |
| Quantified Difference | Unique regulatory identity and CAS number within the pindolol impurity profile. |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs. |
Why This Matters
Ensures accurate identification and regulatory compliance in pharmaceutical analysis and ANDA submissions.
